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Compound of Interest

Compound Name:
Pentaamminechloroiridium(III)

chloride

CAS No.: 15742-38-8

Cat. No.: B098875 Get Quote

Abstract & Strategic Value
Isotopically labeled iridium ammines are critical probes in bioinorganic chemistry, serving as

non-labile structural analogs to platinum anticancer drugs (e.g., Cisplatin). The

label (

) enables high-resolution NMR studies to track ligand exchange kinetics, metabolic pathways,
and DNA binding modes without the quadrupolar broadening associated with

.

This protocol details the synthesis of

starting from Ammonium Hexachloroiridate(IV). Unlike the cobalt analog, Iridium(III) is
kinetically inert (

low spin), requiring higher energy barriers for ligand substitution. Consequently, this method
employs a sealed-tube hydrothermal strategy to drive the reaction while preventing the loss of
volatile

.
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Experimental Design & Logic
The "Claus" Challenge
The classic synthesis (Claus, 1854; Palmaer, 1895) utilizes open boiling of iridium salts with

ammonia.

Standard Method Flaw: Requires large excess of

(solvent quantity), leading to massive waste of isotope.

Optimized Solution: We use a stoichiometric excess (10-15 eq) in a sealed Teflon-lined

autoclave. This maintains high local

concentration and pressure, forcing the substitution of

by

while preventing isotope escape.

Reaction Pathway
The synthesis proceeds via the reduction of Ir(IV) to Ir(III) followed by stepwise ligand

substitution:

Reduction:

(Ir(IV) reduces to Ir(III) in situ).

Substitution:

.

Precipitation: The pentaammine cation is isolated as the chloride salt by exploiting its low

solubility in cold, concentrated HCl.

Materials & Equipment
Reagents

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Purity/Grade Role

Ammonium

Hexachloroiridate(IV) 99.9% (Ir basis) Iridium source

-Ammonium Chloride (

)

>98 atom % Isotope source

Sodium Hydroxide (NaOH) 5 M Solution
To release

in situ

Hydrochloric Acid (HCl) Concentrated (12 M) Precipitating agent

Ethanol / Diethyl Ether ACS Grade Washing solvents

Equipment
Reactor: 23 mL Teflon-lined hydrothermal synthesis autoclave (Parr bomb or equivalent).

Heating: Digital convection oven (set to 120°C).

Purification: Centrifuge (preferred over filtration for micro-scale to minimize loss).

Step-by-Step Protocol
Phase 1: In-Situ Generation and Synthesis
Rationale: Generating

directly inside the pressure vessel avoids transfer losses associated with gas handling.

Preparation of Precursor Mix:

Weigh 200 mg (0.45 mmol) of

and transfer to the Teflon liner.

Weigh 300 mg (5.5 mmol) of
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(approx. 12 eq) and add to the liner.

Note: The excess ammonia is required to drive the equilibrium toward the pentaammine

species and prevent the formation of lower ammines.

Activation:

Add 3.0 mL of degassed deionized water.

Add 1.2 mL of 5 M NaOH.

Chemistry:

. The solution will smell strongly of ammonia (work in hood).

IMMEDIATELY seal the Teflon liner and the steel jacket to prevent isotope loss.

Hydrothermal Reaction:

Place the autoclave in the oven at 120°C for 12-16 hours.

Mechanism:[1][2] Heat provides the activation energy to overcome the kinetic inertness of

the Ir-Cl bond. The autogenous pressure keeps ammonia in the liquid phase.

Phase 2: Isolation and Purification
Rationale: The pentaammine complex is soluble in water but insoluble in strong acid. We use

this to separate it from unreacted starting materials and highly soluble hexaammine

byproducts.

Quenching:

Remove autoclave and allow to cool to room temperature naturally.

Open the vessel carefully in a fume hood. The solution should be a pale yellow/orange

color. If dark precipitate (IrO2) is present, filter it out using a 0.2 µm syringe filter.

Acidification & Precipitation:
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Transfer the filtrate to a 15 mL centrifuge tube.

Add 3.0 mL of Concentrated HCl dropwise.

Observation: A yellow-pink precipitate of

will form.

Digest: Heat the suspension in a water bath at 80°C for 15 minutes. This "digestion" step

helps dissolve any co-precipitated mono/tetra-ammines and improves crystal quality.

Cool slowly to room temperature, then place on ice for 2 hours.

Collection:

Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant (save this! It contains

residual

which can be recovered).

Wash the pellet with 2 mL of ice-cold 0.1 M HCl. Centrifuge and decant.

Wash with 2 mL of Ethanol, then 2 mL of Diethyl Ether.

Drying:

Dry the yellow solid under vacuum at 40°C for 4 hours.

Target Yield: ~120-140 mg (60-70%).

Quality Control & Characterization
Every batch must be validated to ensure isotopic incorporation and phase purity.
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Technique Expected Result Diagnostic Value

NMR
Single peak at approx -380 to

-420 ppm (ref. liq NH3)

Confirms

labeling and purity (absence of

hexaammine peak).

UV-Vis ~270 nm, ~330 nm (weak d-d)

Characteristic of

pentaammine symmetry.

IR Spectroscopy
~310 cm⁻¹,

~3200 cm⁻¹

Confirms presence of

coordinated chloride and

ammine ligands.

Solubility
Soluble in water; Insoluble in

conc. HCl
Quick purity check.

Expert Insight: The "Pink vs. Yellow" Debate
Historically, Claus described the salt as pink, while Palmaer described it as yellow.

Reality: Pure

is yellow.

Cause of Pink: Trace contamination with the nitrato or aquapentaammine species, or slight

surface oxidation, can impart a pink hue. If your product is deeply purple/red, you likely have

the chloropentaamminecobalt (if cross-contaminated) or significant impurities. Recrystallize

from hot water/HCl if necessary.

Process Visualization (Workflow)
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Phase 1: Hydrothermal Synthesis

Phase 2: Workup & Purification

Phase 3: Validation

Precursors:
(NH4)2[IrCl6] + 15NH4Cl

Add NaOH (aq)
(In-situ 15NH3 generation)

Seal in Teflon Autoclave
(Prevent Isotope Loss)

Heat @ 120°C, 16h
(Overcome Kinetic Inertness)

Cool to RT & Filter
Remove IrO2 (if any)

Add Conc. HCl
(Induce Precipitation)

Heat @ 80°C, 15 min
(Crystal Growth/Purification)

Centrifuge & Wash
(Ice-cold HCl -> EtOH -> Ether)

[Ir(15NH3)5Cl]Cl2
(Yellow Powder)

QC: 15N-NMR, UV-Vis

Click to download full resolution via product page

Caption: Optimized workflow for the synthesis of
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-labeled Claus' Salt, emphasizing the hydrothermal containment of isotopes.

Troubleshooting & Critical Parameters
Low Yield[6][7]

Cause: Insufficient ammonia pressure or temperature too low.

Fix: Ensure the autoclave is leak-tight. Increase temperature to 130°C (do not exceed 150°C

to avoid forming the hexaammine

).

Product is White/Colorless
Cause: Formation of Hexaammineiridium(III) (

).

Fix: Reaction time was too long or ammonia concentration too high. Recrystallize by

dissolving in minimum hot water and adding concentrated HCl; the pentaammine precipitates

first.

Isotope Recovery
Sustainability: The supernatant from Step 6 contains significant

.

Protocol: Neutralize the waste stream with NaOH and distill the

into a trap containing HCl to regenerate

for future use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b098875#preparation-of-isotopically-
labeled-pentaamminechloroiridium-iii-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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